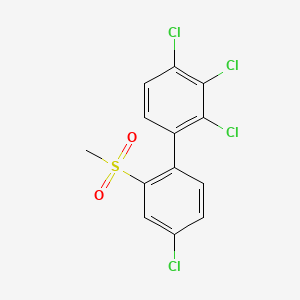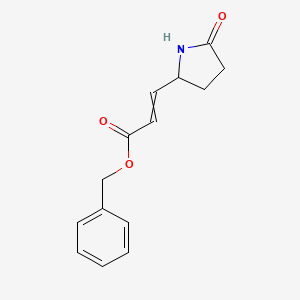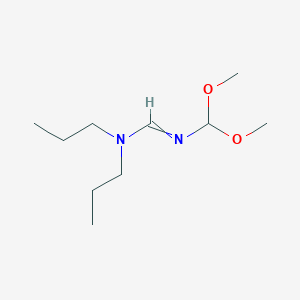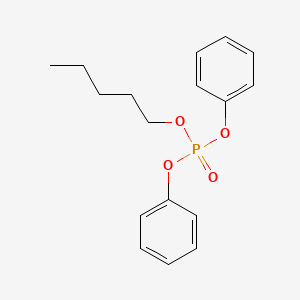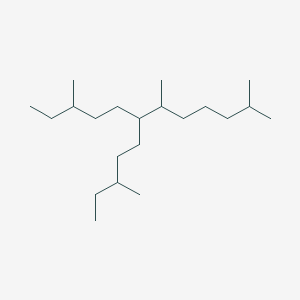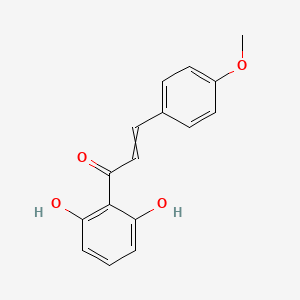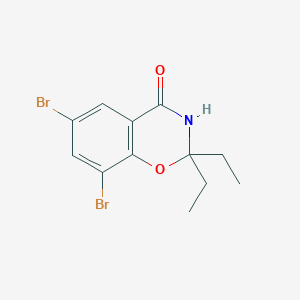
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, and two ethyl groups at position 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoxazine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of dibromo-oxides.
Reduction: Formation of debrominated benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
科学研究应用
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
相似化合物的比较
Similar Compounds
- 6,8-Dibromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 6,8-Dibromo-1,3-dihydro-1,3,3-tri-
Uniqueness
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of two ethyl groups at position 2, which can influence its chemical reactivity and physical properties. The specific substitution pattern and the presence of bromine atoms make it distinct from other benzoxazine derivatives, providing unique opportunities for its application in various fields.
属性
CAS 编号 |
104619-86-5 |
|---|---|
分子式 |
C12H13Br2NO2 |
分子量 |
363.04 g/mol |
IUPAC 名称 |
6,8-dibromo-2,2-diethyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H13Br2NO2/c1-3-12(4-2)15-11(16)8-5-7(13)6-9(14)10(8)17-12/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI 键 |
MBVBXXYDDYIVCQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(NC(=O)C2=C(O1)C(=CC(=C2)Br)Br)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


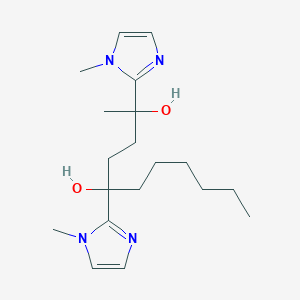

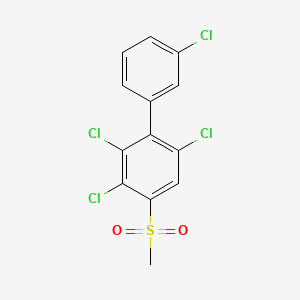
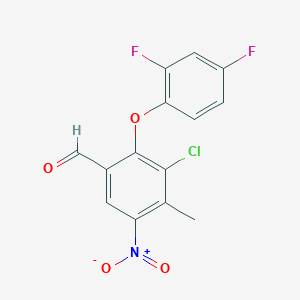
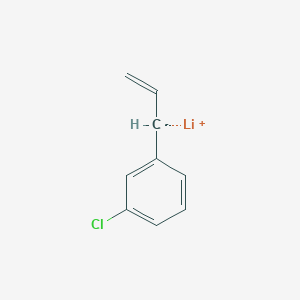
![[1,4,2]Diazaphospholo[4,5-a]pyridine](/img/structure/B14336641.png)
![5-[2-(5,6-Dihydro-2H-pyran-3-yl)ethyl]-4,4-dimethyl-1,3-dioxane](/img/structure/B14336647.png)
